Methyl 4-oxo-3-[4-(propan-2-yl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Overview
Description
Methyl 4-oxo-3-[4-(propan-2-yl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its unique structure, which includes a quinazoline core, a sulfanylidene group, and a carboxylate ester. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-3-[4-(propan-2-yl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactions One common method involves the condensation of 4-(propan-2-yl)benzaldehyde with anthranilic acid to form an intermediate Schiff base This intermediate is then cyclized in the presence of a suitable catalyst to form the quinazoline core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-3-[4-(propan-2-yl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinazoline core can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Methyl 4-oxo-3-[4-(propan-2-yl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-oxo-3-[4-(propan-2-yl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. The quinazoline core can bind to enzyme active sites, inhibiting their activity. The sulfanylidene group may interact with thiol groups in proteins, leading to the modulation of their function. These interactions can affect various cellular pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-oxo-3-[4-(methyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Methyl 4-oxo-3-[4-(ethyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Uniqueness
Methyl 4-oxo-3-[4-(propan-2-yl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to the presence of the propan-2-yl group, which can influence its steric and electronic properties. This can affect its binding affinity to molecular targets and its overall biological activity.
Properties
Molecular Formula |
C19H24N2O3S |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
methyl 4-oxo-3-(4-propan-2-ylphenyl)-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C19H24N2O3S/c1-11(2)12-4-7-14(8-5-12)21-17(22)15-9-6-13(18(23)24-3)10-16(15)20-19(21)25/h4-5,7-8,11,13,15-16H,6,9-10H2,1-3H3,(H,20,25) |
InChI Key |
RFDJWRWDZHMWGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C3CCC(CC3NC2=S)C(=O)OC |
Origin of Product |
United States |
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